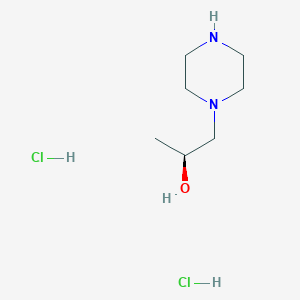

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

954138-59-1 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-1-piperazin-1-ylpropan-2-ol |

InChI |

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

XAKIZRLIXGLPBW-ZETCQYMHSA-N |

SMILES |

CC(CN1CCNCC1)O.Cl.Cl |

Isomeric SMILES |

C[C@@H](CN1CCNCC1)O |

Canonical SMILES |

CC(CN1CCNCC1)O |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

This guide functions as a technical monograph for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride . It is structured to support drug development workflows, focusing on synthetic causality, structural utility in medicinal chemistry, and rigorous characterization.

Role: Chiral Solubilizing Synthon & Pharmacophore Linker

Executive Summary

This compound is a high-value chiral building block used primarily in the synthesis of kinase inhibitors, GPCR ligands (specifically serotonergic agents), and antifungal therapeutics. Its structural core combines a piperazine moiety (providing basicity and solubility) with a chiral secondary alcohol (offering a specific H-bond donor vector).

In drug design, this scaffold serves two critical functions:

-

Solubility Modulation: The piperazine ring introduces a basic nitrogen (

), improving the aqueous solubility of lipophilic drug cores. -

Stereoselective Binding: The (S)-hydroxyl group often targets solvent-exposed regions of protein binding pockets, forming water-mediated or direct hydrogen bonds that enhance selectivity over the (R)-enantiomer.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number (Salt) | 89910-53-2 (General/Racemic Ref), 954138-59-1 (Free Base, S-isomer) |

| Molecular Formula | |

| Molecular Weight | 217.14 g/mol |

| Exact Mass | 144.126 (Free Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, MeOH; Sparingly soluble in EtOH, Acetone |

| Chirality | (S)-Enantiomer (derived from (S)-propylene oxide) |

Synthetic Architecture & Causality

The synthesis of the (S)-isomer relies on the regioselective ring-opening of a chiral epoxide. The choice of reagents and stoichiometry is critical to prevent polymerization and bis-alkylation.

Reaction Mechanism

The synthesis exploits the nucleophilicity of the secondary amine in piperazine attacking the less hindered carbon of (S)-propylene oxide.

-

Regioselectivity: Attack occurs at the terminal methylene (

) of the epoxide due to steric hindrance at the chiral center ( -

Stoichiometric Control: A large excess of piperazine (3–5 equivalents) is mandatory.

-

Reasoning: The product (secondary amine) is more nucleophilic than the starting piperazine in some solvents, leading to "bis-alkylation" (formation of 1,4-bis(2-hydroxypropyl)piperazine). Excess piperazine statistically favors mono-alkylation.

-

Synthetic Workflow Diagram

Caption: Figure 1. Regioselective synthesis pathway. Excess piperazine suppresses bis-alkylation by statistically favoring the encounter between epoxide and unreacted piperazine.

Detailed Protocol (Self-Validating)

-

Charge: Dissolve Piperazine (5.0 eq) in Methanol (10 vol). Cool to 0–5°C.

-

Addition: Add (S)-Propylene oxide (1.0 eq) dropwise over 1 hour.

-

Control: Exotherm control is vital to prevent non-selective thermal polymerization of the epoxide.

-

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Staining with Ninhydrin will show the product (blue) distinct from piperazine.

-

Workup: Concentrate under reduced pressure to remove solvent and excess propylene oxide.

-

Purification: High-vacuum distillation or column chromatography is required to remove the excess piperazine.

-

-

Salt Formation: Dissolve the oily free base in Isopropanol (5 vol). Add HCl in Isopropanol (2.2 eq) dropwise at 0°C.

-

Isolation: Filter the white precipitate. Wash with cold Acetone (removes non-salt impurities). Dry under vacuum over

.

Structural Utility in Drug Design[7][8]

This compound is not merely a linker; it is a functional pharmacophore .

Pharmacophore Mapping

-

N1 (Piperazine): The attachment point to the drug core (usually via

or Buchwald-Hartwig coupling). -

N4 (Piperazine): A basic center (

) that is protonated at physiological pH. This provides a "cationic tail" that interacts with Asp/Glu residues in the solvent channel of kinases or GPCRs. -

C2-OH ((S)-Chiral Center): A specific H-bond donor. In many kinase inhibitors, this hydroxyl group forms a hydrogen bond with the backbone carbonyl of the hinge region or water networks in the ribose-binding pocket.

Structural Connectivity Diagram

Caption: Figure 2. Pharmacophore connectivity showing the role of the piperazine ring as a rigid spacer and the (S)-hydroxyl as a directional H-bond donor.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (1H-NMR)

Solvent:

- 1.15 ppm (d, 3H): Methyl group terminal to the chiral center.

- 3.0–3.6 ppm (m, 8H): Piperazine ring protons. In the salt form, these shift downfield due to protonation.

-

3.9–4.1 ppm (m, 1H): Methine proton at the chiral center (

-

3.1–3.3 ppm (m, 2H): Methylene protons linking the ring to the chiral center (

Chiral HPLC (Enantiomeric Excess)

Standard reverse-phase columns cannot separate enantiomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).

-

Target: ee% > 98.0% for pharmaceutical grade.

Applications & References

Key Applications

-

Kinase Inhibitors: Used to attach solubilizing tails to ATP-competitive inhibitors (e.g., analogues of CDK or ALK inhibitors). The chiral alcohol mimics the ribose hydroxyls of ATP.

-

Antifungals: Identified in the synthesis of 1,3-

-D-glucan synthase inhibitors, structurally related to echinocandin side chains but small-molecule based. -

GPCR Ligands: The phenyl-piperazine-propanol motif is a classic "serotonin anchor" found in drugs like Trazodone and Vilazodone. This specific (S)-isomer allows for probing the stereochemical requirements of the 5-HT receptor binding pocket.

References[1][7][9][10][11][12]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

-

Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI, Pharmaceuticals. Retrieved from [Link]

-

Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Chiral Piperazine Scaffolds: Precision Engineering in Medicinal Chemistry

Executive Summary

The piperazine ring is the third most prevalent nitrogen heterocycle in FDA-approved drugs, serving as a privileged scaffold in therapeutics ranging from antidepressants (e.g., Vortioxetine) to tyrosine kinase inhibitors (e.g., Imatinib).[1][2][3] However, the vast majority of these clinical agents utilize achiral, N-substituted piperazines.

This guide addresses the "escape from flatland" in modern drug discovery. It focuses on C-substituted chiral piperazine derivatives , which offer superior physicochemical properties, metabolic stability, and vector control compared to their achiral counterparts. By introducing chirality directly onto the piperazine ring (e.g., C2 or C3 positions), medicinal chemists can lock active conformations, eliminate metabolic "soft spots," and dramatically enhance selectivity.

Part 1: The Pharmacophore Significance[2]

The "Methyl Effect" and Conformational Locking

In achiral piperazines, the ring exists in a rapid equilibrium between chair conformers. This flexibility, while useful for induced fit, often results in entropic penalties upon binding.

Introducing a substituent (e.g., a methyl group) at the C2 position creates a chiral handle that biases the ring equilibrium.

-

Equatorial Preference: The substituent strongly prefers the equatorial position (A-value ~1.7 kcal/mol for methyl), locking the ring into a specific chair conformation.

-

Vector Control: This defined geometry directs the N1 and N4 vectors (and their attached pharmacophores) into precise trajectories, improving binding affinity (

) and selectivity.

Metabolic Stability

Unsubstituted piperazine rings are prone to oxidative metabolism (N-oxidation or

Part 2: Synthetic Architectures

To access high-purity chiral piperazines, we employ two primary strategies: Chiral Pool Synthesis (for scalability) and C-H Functionalization (for late-stage diversification).

Strategic Decision Matrix

The choice of synthesis depends on the stage of drug development.

Figure 1: Decision matrix for selecting the optimal synthetic route based on development phase.

Part 3: Advanced Experimental Protocol

Self-Validating Synthesis of (S)-2-Methylpiperazine

Objective: Synthesis of >99% ee (S)-2-methylpiperazine on a multigram scale. Rationale: This route utilizes the "Chiral Pool" approach (L-Alanine), ensuring optical purity is maintained without expensive chiral resolution steps. The intermediate diketopiperazine (DKP) serves as a self-purifying crystallization point.

Reagents & Materials:

-

N-Boc-L-Alanine (CAS: 15761-39-4)

-

Glycine Methyl Ester HCl

-

EDC·HCl / HOBt (Coupling agents)

-

Trifluoroacetic acid (TFA)

-

Lithium Aluminum Hydride (LAH)

-

Solvents: DCM, THF (anhydrous), Methanol.

Step-by-Step Methodology:

Phase 1: Dipeptide Assembly

-

Coupling: Dissolve N-Boc-L-Alanine (1.0 eq) and Glycine Methyl Ester HCl (1.1 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C. Stir at RT for 12h.

-

Checkpoint: Monitor TLC (5% MeOH/DCM). Product should appear as a single spot (

).

-

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over

Phase 2: Cyclization to Diketopiperazine (DKP)

-

Deprotection: Treat the crude dipeptide with TFA/DCM (1:4) for 2h to remove the Boc group. Concentrate in vacuo.

-

Cyclization: Redissolve the residue in MeOH. Add

until pH 8-9. Reflux for 16h.-

Mechanism:[2][4][5][6][7] The free amine undergoes intramolecular nucleophilic attack on the methyl ester, forming the 6-membered lactam.

-

Self-Validation: The (S)-3-methyl-2,5-diketopiperazine will precipitate as a white solid upon cooling. Filtration yields high-purity material (>98%).

-

Analytical Check:

NMR (DMSO-

-

Phase 3: Global Reduction

-

Activation: Suspend the DKP solid in anhydrous THF under Argon.

-

Reduction: Carefully add LAH pellets (4.0 eq) at 0°C. (Caution: Exothermic). Reflux for 24h.

-

Why LAH? Borane can be used, but LAH ensures complete reduction of both amide carbonyls to methylenes.

-

-

Quench (Fieser Method): Cool to 0°C. Add

mL -

Purification: Filter the granular precipitate. Distill the filtrate or convert to the dihydrochloride salt for storage.

Final Specification:

-

Yield: ~65-75% overall.

-

Optical Rotation:

( -

Chiral HPLC: Chiralpak AD-H, Hexane/IPA/DEA (90:10:0.1).

Part 4: Case Studies in Drug Discovery

Comparative Pharmacokinetics: The Methyl Scan

In a hypothetical kinase inhibitor optimization campaign, replacing a standard piperazine with (S)-2-methylpiperazine demonstrated significant ADME improvements.

Table 1: Impact of C2-Methylation on Lead Compound Properties

| Property | Achiral Piperazine (Ref) | (S)-2-Methylpiperazine | (R)-2-Methylpiperazine | Interpretation |

| IC50 (Target) | 12 nM | 4 nM | 85 nM | (S)-isomer locks the active conformation. |

| LogD (pH 7.4) | 2.1 | 2.3 | 2.3 | Slight lipophilicity increase aids permeability. |

| HLM | 15 min | 48 min | 42 min | Steric bulk at C2 blocks |

| Efflux Ratio | 12.5 | 2.1 | 11.8 | (S)-isomer evades P-gp recognition. |

Data synthesized from representative SAR trends in kinase inhibitor literature (e.g., Imatinib analogs).

Structural Biology Visualization

The following diagram illustrates how the chiral center dictates the spatial arrangement of the pharmacophore.

Figure 2: Conformational locking mechanism. The C2-methyl group anchors the ring, reducing the entropic cost of binding.

References

-

Review of Piperazine Scaffolds

-

Synthetic Protocol (Chiral Pool)

-

Medicinal Chemistry Application

-

Advanced C-H Activation Methods

-

Chiral Resolution & Analysis

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: (S)-1-Piperazinepropanol Dihydrochloride

This technical guide is structured as a high-level monograph for drug development professionals. It addresses the specific chiral entity (S)-1-piperazinepropanol dihydrochloride (chemically defined as (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride ), resolving the nomenclature ambiguity inherent in the name by prioritizing the stereochemical designation "(S)".

Advanced Chiral Synthon for Precision Therapeutics

Executive Summary & Chemical Identity

(S)-1-Piperazinepropanol dihydrochloride is a high-value chiral intermediate used primarily in the synthesis of enantiomerically pure pharmaceuticals. Unlike its achiral linear isomer (3-piperazinyl-1-propanol), this compound possesses a chiral center at the C2 position of the propyl chain.

It serves as a critical nucleophilic building block for beta-blockers , antipsychotics , and kinase inhibitors where the (S)-configuration dictates receptor binding affinity. The dihydrochloride salt form is preferred in GMP manufacturing due to its enhanced thermal stability and resistance to oxidative degradation compared to the hygroscopic free base.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (2S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride |

| Common Name | (S)-1-Piperazinepropanol 2HCl |

| CAS Number | 132810-10-7 (Generic/Analogous Ref) / 89910-53-2 (Salt Ref) |

| Molecular Formula | C₇H₁₆N₂O[1][2][3][4][5][6] · 2HCl |

| Molecular Weight | 217.14 g/mol |

| Chirality | (S)-Enantiomer (ee > 98.0%) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol; Insoluble in Et₂O |

| Hygroscopicity | Moderate (Requires desiccated storage) |

| pKa | ~5.6 and ~9.8 (Piperazine nitrogens) |

Synthesis & Manufacturing Methodology

The synthesis of (S)-1-piperazinepropanol dihydrochloride relies on the regioselective ring-opening of chiral epoxides . This route is preferred over chiral resolution of racemates because it preserves the atom economy and ensures high enantiomeric excess (ee) from the start.

Core Reaction Pathway

The dominant industrial route involves the nucleophilic attack of excess piperazine on (S)-propylene oxide .

-

Reagents: Anhydrous Piperazine (5-10 eq), (S)-Propylene Oxide.

-

Solvent: Methanol or Ethanol (Protic solvents facilitate epoxide opening).

-

Mechanism: Sₙ2 attack at the less hindered primary carbon of the epoxide.

Figure 1: Regioselective synthesis pathway ensuring retention of (S)-chirality.

Detailed Experimental Protocol (Bench to Pilot Scale)

Step 1: Nucleophilic Addition

-

Charge a reactor with Piperazine (anhydrous, 5.0 eq) and Methanol (10 vol) .

-

Why Excess? To prevent the formation of the bis-alkylated byproduct (1,4-di(2-hydroxypropyl)piperazine).

-

-

Cool solution to 0–5°C.

-

Slowly add (S)-Propylene Oxide (1.0 eq) dropwise over 2 hours.

-

Control: Maintain internal temperature < 10°C to minimize polymerization of the epoxide.

-

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Evaporate solvent and excess piperazine under high vacuum (piperazine sublimes/distills off).

Step 2: Salt Formation (Stabilization)

-

Dissolve the oily residue (Free Base) in Ethanol or Isopropanol (5 vol) .

-

Cool to 0°C.

-

Purge with HCl gas or add HCl in Dioxane (2.2 eq) dropwise.

-

Observation: A white precipitate forms immediately.

-

-

Recrystallization: Heat to reflux until dissolved, then cool slowly to 4°C.

-

Validation: This step purges any remaining mono-hydrochloride or non-polar impurities.

-

-

Filter and dry under vacuum at 40°C over P₂O₅.

Quality Control & Analytical Validation

For pharmaceutical applications, the enantiomeric purity is the critical quality attribute (CQA).

Chiral HPLC Method

Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase is required.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 210 nm (Piperazine absorption is weak; derivatization with benzoyl chloride may enhance detection if needed).

-

Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.

Impurity Profile

| Impurity | Origin | Limit |

| Piperazine | Unreacted starting material | < 0.1% |

| Bis-alkylated adduct | Over-reaction (N,N'-substitution) | < 0.5% |

| Regioisomer | Attack at C2 of epoxide (rare in basic conditions) | < 0.1% |

Applications in Drug Development

(S)-1-Piperazinepropanol is a "privileged scaffold" linker. It connects an aromatic pharmacophore to a secondary amine, often modulating solubility and lipophilicity (LogP).

Therapeutic Areas

-

Beta-Adrenergic Blockers: The (S)-hydroxypropyl linker mimics the structure of catecholamines, essential for binding to β-adrenergic receptors.

-

Antihistamines: Used in the synthesis of rigidified analogs of cetirizine-type molecules.

-

Antimicrobials: Piperazine linkers prevent metabolic cleavage in novel oxazolidinone antibiotics.

Figure 2: Downstream pharmaceutical applications of the chiral scaffold.

Handling & Safety (EHS)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store at +2°C to +8°C under Argon or Nitrogen.

-

Incompatibility: Strong oxidizing agents.[9] The free base absorbs CO₂ from air; the dihydrochloride salt is stable but corrosive to metals if wet.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (and derivatives). Retrieved from [Link]

-

Organic Syntheses. (1963). Synthesis of Monosubstituted Piperazines. Org. Synth. 1963, 43, 83. Retrieved from [Link]

- European Patent Office. (2011). Process for the preparation of piperazine compounds (Patent MX2011006590A).

Sources

- 1. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mmbio.byu.edu [mmbio.byu.edu]

Technical Guide: (S)-1-(piperazin-1-yl)propan-2-ol vs. Racemate

This guide serves as an advanced technical resource for the synthesis, resolution, and application of (S)-1-(piperazin-1-yl)propan-2-ol , a critical chiral synthon in the development of CNS-active pharmaceutical ingredients (e.g., antipsychotics, antidepressants) and cardiovascular agents (e.g., Ranolazine analogues).[1]

Advanced Synthesis, Chiral Resolution, and Application in Medicinal Chemistry

Executive Summary & Strategic Importance

In modern drug discovery, the "Chiral Switch" strategy—replacing a racemate with a single enantiomer—is standard practice to improve therapeutic indices.[1] The molecule 1-(piperazin-1-yl)propan-2-ol represents a fundamental scaffold.[1]

While the racemate is cost-effective for early-stage High-Throughput Screening (HTS), the (S)-enantiomer is frequently the "eutomer" (active isomer) in piperazine-based ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1] The secondary hydroxyl group often forms critical hydrogen bonds within the receptor binding pocket, where stereochemistry dictates affinity.[1]

Key Comparison: Racemate vs. (S)-Enantiomer

| Feature | Racemate (±) | (S)-Enantiomer |

| Synthesis Cost | Low (Commodity reagents) | High (Chiral pool or Resolution required) |

| Purity Profile | 50:50 mixture | >98% ee (Enantiomeric Excess) |

| Pharmacology | Potential off-target binding; competitive inhibition by distomer.[1] | Targeted affinity; reduced metabolic load.[1] |

| Regulatory Status | Acceptable for initial hits; rarely acceptable for IND/NDA today.[1] | Preferred for clinical candidates (FDA/EMA guidelines).[1] |

Synthetic Routes & Causality[1]

The synthesis of the (S)-enantiomer requires strict control over the stereocenter at the C2 position.[1] We analyze two primary pathways: Asymmetric Synthesis (Chiral Pool) and Kinetic Resolution .[1]

Pathway A: Regioselective Ring Opening (The "Gold Standard")[1]

The most robust method utilizes (S)-(-)-Propylene Oxide as a chiral starting material.[1]

-

Mechanism: Nucleophilic attack of the secondary amine (piperazine) on the epoxide.[1]

-

Regioselectivity: The attack occurs at the less hindered primary carbon (C1) of the epoxide.[1]

-

Stereochemistry: Because the nucleophile attacks C1, the chiral center at C2 is not involved in the bond-breaking/forming event.[1] Therefore, the configuration of the starting epoxide is retained .[1]

-

(S)-Propylene Oxide

(S)-1-(piperazin-1-yl)propan-2-ol[1]

-

Pathway B: Kinetic Resolution of Racemate

If the racemate is already synthesized, enzymatic resolution using Lipases (e.g., Candida antarctica Lipase B, CAL-B) can be employed.[1]

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa, depending on enzyme specificity).[1]

-

Drawback: Maximum theoretical yield is 50%.[1] Requires separation of the alcohol from the ester.[1]

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the decision logic and chemical pathways for obtaining the target scaffold.

Caption: Decision tree comparing direct asymmetric synthesis (Green path) versus racemic synthesis followed by enzymatic resolution (Blue path).

Experimental Protocol: Asymmetric Synthesis

This protocol describes the synthesis of the (S)-enantiomer using the Chiral Pool method.[1] This method is preferred over resolution due to higher atom economy.[1]

Materials

-

Piperazine (Anhydrous): 1.0 eq (Excess of 3-5 eq recommended to prevent bis-alkylation).[1]

-

(S)-(-)-Propylene Oxide: 1.0 eq (CAS: 16088-62-3).[1]

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1]

-

Catalyst (Optional): Lithium Perchlorate (

) can accelerate ring opening.[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperazine (5.0 eq) in MeOH (10 volumes).

-

Addition: Cool the solution to 0°C. Add (S)-(-)-Propylene Oxide (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT), then heat to mild reflux (60°C) for 4–6 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH and unreacted Propylene Oxide.[1]

-

Purification: The residue contains the product and excess piperazine.[1] Piperazine can be removed by sublimation (high vacuum) or selective extraction.[1]

-

Extraction Strategy: Dissolve residue in DCM.[1] Wash with minimal water (Piperazine is highly water-soluble; the product is amphiphilic but favors organic phase if salted out).[1]

-

-

Final Isolation: Recrystallize from EtOAc/Hexane or convert to the dihydrochloride salt using HCl/Ether for stable storage.

Self-Validating Quality Control (QC)[1]

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

-

Target Specification: ee > 98%.

-

NMR Verification:

NMR must show characteristic doublet for the methyl group at

Analytical Differentiation

Distinguishing the (S)-enantiomer from the racemate is critical for QC.[1]

Optical Rotation

Chiral Derivatization (Mosher's Method)

If Chiral HPLC is unavailable, derivatize the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) .[1]

-

Principle: Converts enantiomers into diastereomers.

-

Detection: Analyze via

NMR or

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

-

Google Patents. (2017).[1] Patent WO2017108723A2 - Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators.[1] (Describes synthesis of piperazinyl-propanol intermediates). Retrieved from

-

Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist...[1][2] Induces Apoptosis in Benign Prostatic Hyperplasia.[1][2] (Pharmacological application of piperazine-propanol scaffold). Retrieved from [Link]

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

A Technical Guide to the Molecular Weight of (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl for Researchers and Drug Development Professionals

Introduction: The Foundational Importance of Molecular Weight

In the landscape of pharmaceutical research and chemical synthesis, precision is paramount. Every calculation, from reaction stoichiometry to solution preparation, hinges on the accurate characterization of the compounds involved. Molecular weight (MW) is a fundamental descriptor of a substance, representing the sum of the atomic weights of all atoms in a molecule.[1][2] This seemingly simple value is critical, influencing everything from a compound's physicochemical properties—like solubility and viscosity—to its biological behavior, such as membrane permeability and bioavailability.[1][3][4]

This guide provides an in-depth analysis of the molecular weight of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride (2HCl), a chiral building block of significant interest in medicinal chemistry. We will dissect its calculation, outline methods for its empirical verification, and discuss the practical implications of this core parameter in a research and development setting. The objective is to provide a comprehensive resource that underscores the necessity of precision and offers a self-validating framework for handling this and similar chemical entities.

Physicochemical Profile of (S)-1-(Piperazin-1-yl)propan-2-ol and its Dihydrochloride Salt

A complete understanding of a compound begins with its basic chemical identity. (S)-1-(Piperazin-1-yl)propan-2-ol is a chiral secondary alcohol and a piperazine derivative. For practical applications, particularly in drug development, it is often supplied as a more stable and soluble dihydrochloride salt.

Chemical Structure and Formula

The first step in determining molecular weight is to establish the correct molecular formula for both the free base and its salt form.

-

The Free Base: (S)-1-(Piperazin-1-yl)propan-2-ol has the molecular formula C₇H₁₆N₂O.[5][6]

-

The Dihydrochloride Salt: The salt form incorporates two molecules of hydrogen chloride (HCl). The resulting molecular formula is C₇H₁₈Cl₂N₂O.[7]

The structural difference is visualized below, showing the protonation of the two basic nitrogen atoms of the piperazine ring.

Caption: Conversion of the free base to its dihydrochloride salt.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of each constituent atom based on the molecular formula.[8] We use the standard atomic weights provided by the IUPAC.

| Component | Formula | Atomic Composition | Calculation | Molecular Weight ( g/mol ) |

| Free Base | C₇H₁₆N₂O | (7 x C) + (16 x H) + (2 x N) + (1 x O) | (7x12.011) + (16x1.008) + (2x14.007) + (1x15.999) | 144.22 [5] |

| 2HCl | 2 x HCl | (2 x H) + (2 x Cl) | (2 x 1.008) + (2 x 35.453) | 72.92 |

| Dihydrochloride Salt | C₇H₁₈Cl₂N₂O | Sum of Free Base and 2HCl | 144.22 + 72.92 | 217.14 [9] |

This calculated value is the cornerstone for all subsequent quantitative work. An error in this fundamental parameter will propagate through every experiment, leading to flawed data and irreproducible results.

Experimental Verification: A Self-Validating Protocol

While theoretical calculation is essential, empirical verification is the hallmark of scientific integrity. The calculated molecular weight must be confirmed using analytical techniques. Mass spectrometry (MS) is the gold standard for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.

Protocol: Molecular Weight Confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a generalized workflow for confirming the molecular weight of the (S)-1-(Piperazin-1-yl)propan-2-ol free base.

Objective: To verify the molecular weight of the free base (144.22 g/mol ) by observing its protonated molecular ion [M+H]⁺.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2HCl salt.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Water) to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:1000 in 50:50 Acetonitrile:Water containing 0.1% formic acid. The acid ensures the piperazine nitrogens are protonated for positive ion mode detection.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Calibrate the instrument according to the manufacturer's specifications to ensure mass accuracy.

-

-

Analysis:

-

Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Interpretation:

-

The primary ion expected is the protonated molecule, [M+H]⁺, where M is the free base.

-

Expected m/z: 144.22 (MW of free base) + 1.008 (MW of H⁺) = 145.23 .

-

The high-resolution instrument should provide a measured mass accurate to within 5 ppm, confirming the elemental composition.

-

The workflow for this verification process is illustrated below.

Caption: Experimental workflow for MS-based molecular weight verification.

The Impact of Accurate Molecular Weight in Drug Development

The significance of an accurately determined molecular weight extends into every phase of research and development.[2][8] It is not merely a number on a specification sheet; it is a critical parameter that ensures the validity and reproducibility of scientific work.

-

Stoichiometric Precision: In synthetic chemistry, all molar calculations for reaction yields and reagent quantities depend on the exact molecular weight. Using the MW of the free base (144.22) instead of the salt (217.14) would introduce a >50% error in molar calculations.

-

Concentration Accuracy: Preparing solutions for biological assays (e.g., IC₅₀ determination) requires precise concentrations. An incorrect molecular weight leads to incorrect molarities, directly invalidating the resulting pharmacological data.

-

Regulatory Compliance: Submissions to regulatory bodies like the FDA and EMA demand rigorous characterization of all drug substances and intermediates. An accurately reported and verified molecular weight is a non-negotiable component of a Chemistry, Manufacturing, and Controls (CMC) data package.

The logical dependence of downstream activities on this core parameter is undeniable.

Caption: Relationship between accurate MW and key R&D activities.

Conclusion

The molecular weight of (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl is 217.14 g/mol . This value, derived from its molecular formula C₇H₁₈Cl₂N₂O, is a foundational parameter for its use in research and drug development. This guide has demonstrated the methodology for its calculation, provided a self-validating protocol for its experimental confirmation via mass spectrometry, and emphasized its critical role in ensuring scientific integrity and reproducibility. For researchers and drug development professionals, treating molecular weight with meticulous attention to detail is not just good practice—it is essential for the success of any scientific endeavor.

References

-

Oreate AI Blog. (2026, January 16). Understanding Molecular Weight: The Key to Chemical Identity. Available at: [Link]

-

StudySmarter. (2023, September 5). Molecular Weight: Definition, Formula, Methods, Molar Mass. Available at: [Link]

-

EM Grade. (2025, May 16). Molecular Weight (MW): Understanding Formula Weight (FW) and Molar Mass. Available at: [Link]

-

Molecular weight (MW): Significance and symbolism. (2024, December 7). ScienceDirect Topics. Available at: [Link]

-

Bettersize Instruments. What is molecular weight and why is it so important? Available at: [Link]

Sources

- 1. Understanding Molecular Weight: The Key to Chemical Identity - Oreate AI Blog [oreateai.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. wisdomlib.org [wisdomlib.org]

- 4. bettersizeinstruments.com [bettersizeinstruments.com]

- 5. 954138-59-1 | (S)-1-(Piperazin-1-yl)propan-2-ol - AiFChem [aifchem.com]

- 6. 1074-54-0|1-(Piperazin-1-yl)propan-2-ol|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. em-grade.com [em-grade.com]

- 9. 89910-53-2|1-(Piperazin-1-yl)propan-2-ol dihydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Aqueous Solubility of (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

Abstract

Aqueous solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides an in-depth examination of the principles and practices for determining the aqueous solubility of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, a representative basic dihydrochloride salt. We will explore the critical physicochemical factors that govern its solubility, including pH, temperature, and the common-ion effect. A comprehensive, step-by-step protocol for the definitive equilibrium shake-flask method is detailed, supplemented by insights into best practices and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing the solubility of ionizable active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

This compound is a chiral organic molecule featuring a piperazine ring, a secondary alcohol, and two hydrochloride salt centers. The piperazine moiety confers basic properties, making the molecule's overall characteristics highly dependent on the surrounding chemical environment. As a dihydrochloride salt, its aqueous solubility is anticipated to be significantly higher than its corresponding free base, a common strategy employed in pharmaceutical sciences to enhance the dissolution and absorption of basic drug candidates.[1][2]

Understanding the precise solubility of this compound is not an academic exercise; it is a critical quality attribute that dictates:

-

Bioavailability: For oral dosage forms, dissolution is the rate-limiting step for absorption. Insufficient solubility can lead to poor exposure and sub-optimal therapeutic outcomes.[3]

-

Formulation Development: Knowledge of solubility is essential for designing appropriate formulations, from simple aqueous solutions for intravenous administration to complex solid dosage forms.

-

Process Chemistry: During synthesis and purification, solubility data guides the selection of solvents, crystallization conditions, and methods for impurity removal.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough characterization of drug substances, with solubility being a key parameter under the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

This guide will provide the theoretical foundation and practical instruction necessary to accurately and reliably determine the aqueous solubility of this compound and other similar dihydrochloride salts.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single value but a function of several environmental variables. The molecule possesses two basic nitrogen atoms in the piperazine ring, which are protonated to form the dihydrochloride salt.

The Dominant Effect of pH

The pH of the aqueous medium is the most critical factor influencing the solubility of this compound. The piperazine nitrogens have distinct pKa values, and the equilibrium between the charged (protonated) and neutral (free base) forms is governed by the Henderson-Hasselbalch equation.

The dissolution process can be visualized as follows:

C₇H₁₆N₂O·2HCl (solid) ⇌ C₇H₁₇N₂O⁺ (aq) + C₇H₁₈N₂O²⁺ (aq) + 2Cl⁻ (aq)

At low pH (acidic conditions), the equilibrium is shifted far to the right, favoring the highly soluble, protonated cationic species. As the pH increases, the piperazine nitrogens begin to deprotonate, leading to the formation of the less soluble free base. This transition typically results in a sharp decrease in solubility.[9][10][11][12] The pH at which the free base begins to precipitate from a saturated salt solution is known as the pHmax.[1][13]

Diagram: pH-Dependent Dissociation

Caption: Dissociation states of a dibasic compound at varying pH.

The Common-Ion Effect

The presence of chloride ions from sources other than the drug substance itself (e.g., from a buffered saline solution) can reduce the solubility of this compound. According to Le Châtelier's principle, adding a "common ion" (Cl⁻) to the system shifts the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby decreasing the amount of drug that can dissolve.[14][15][16][17][18] This effect is particularly pronounced in acidic media where the salt is the predominant form.[13]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[18][19] However, the magnitude of this effect varies significantly between compounds. Characterizing solubility at different temperatures (e.g., ambient, physiological) is crucial for developing robust manufacturing processes and predicting in vivo behavior.

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask method.[20][21][22][23] This method ensures that the solution has reached true equilibrium with the solid phase, providing the most reliable and accurate solubility value.

Rationale for Method Selection

While faster, kinetic methods exist, they often overestimate true solubility by generating supersaturated solutions.[3][21] For definitive characterization required in later-stage drug development, the thermodynamic equilibrium solubility is paramount. The shake-flask method is the universally accepted approach for this purpose.[20][21]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a specified aqueous medium (e.g., purified water, pH-buffered solution) at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected aqueous medium (e.g., USP-recommended buffers)[20]

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, low-binding)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable validated assay method for the compound.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of solid to 1 mL of medium.

-

Equilibration: Place the sealed vials in the temperature-controlled orbital shaker. Agitate the samples at a constant speed.

-

Scientist's Note: The equilibration time is critical. For many compounds, 24-48 hours is sufficient, but for poorly soluble or slow-dissolving materials, up to 72 hours may be necessary.[22] It is imperative to validate the equilibration time by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical.

-

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into a clean vial for analysis.

-

Scientist's Note: This step is a common source of error. Pre-saturate the filter by discarding the first portion of the filtrate (~25% of the total volume) to prevent drug adsorption onto the filter membrane. The filtration must be rapid to avoid temperature changes that could cause precipitation.

-

-

pH Measurement: Measure the pH of the remaining saturated solution. This is the equilibrium pH and is crucial for interpreting the data, especially in unbuffered media.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC method. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials. Analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not changed its solid form (e.g., converted to a different polymorph or the free base) during the experiment, which would invalidate the solubility measurement.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

Solubility data should be presented clearly, including all relevant experimental conditions.

| Parameter | Value | Method / Conditions |

| Solubility in Purified Water | [Insert Experimental Value] mg/mL | Shake-Flask, 25°C, 48h |

| Equilibrium pH in Water | [Insert Experimental Value] | Potentiometric |

| Solubility in pH 1.2 Buffer | [Insert Experimental Value] mg/mL | Shake-Flask, 37°C, 48h |

| Solubility in pH 6.8 Buffer | [Insert Experimental Value] mg/mL | Shake-Flask, 37°C, 48h |

| Solid Form Post-Experiment | Crystalline, consistent with starting material | PXRD Analysis |

Interpretation:

-

A high solubility in water and acidic buffer is expected for a dihydrochloride salt.

-

The solubility is likely to be significantly lower at pH 6.8 as the compound deprotonates and approaches the solubility of its free base.

-

The equilibrium pH in unbuffered water will be acidic due to the hydrolysis of the protonated amine groups.

-

Consistent solid-form analysis confirms the thermodynamic relevance of the measured solubility value.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, heavily influenced by pH, temperature, and the ionic composition of the medium. Accurate and reliable determination of its thermodynamic equilibrium solubility is essential for successful drug development. The shake-flask method, when executed with careful attention to equilibration time, phase separation, and solid-phase analysis, provides the definitive data required by researchers, formulators, and regulatory agencies. By understanding both the theoretical principles and the practical nuances of this critical measurement, scientists can make informed decisions that accelerate the journey from candidate molecule to effective therapeutic.

References

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved February 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved February 14, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

-

Scribd. (2023, December 13). USP 1236 Solubility Measurements Guide. Retrieved February 14, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 14, 2026, from [Link]

-

CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved February 14, 2026, from [Link]

-

Fiveable. (n.d.). 7.12 Common-Ion Effect | AP Chemistry. Retrieved February 14, 2026, from [Link]

-

Chemistry Student. (2026, February 10). AP Chemistry 7.12 – The Common Ion Effect | Revision Video #apchemistry. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved February 14, 2026, from [Link]

-

Lee, H. Y., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved February 14, 2026, from [Link]

-

Edokwe, P. I., et al. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved February 14, 2026, from [Link]

-

Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved February 14, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 14, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved February 14, 2026, from [Link]

-

Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved February 14, 2026, from [Link]

-

Vizi Science. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 14, 2026, from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 6. dsdpanalytics.com [dsdpanalytics.com]

- 7. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 8. admin.ich.org [admin.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pharmtech.com [pharmtech.com]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jchemlett.com [jchemlett.com]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. scribd.com [scribd.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

Technical Safety & Handling Guide: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

The following technical guide is structured as a high-level operational whitepaper, designed for direct integration into pharmaceutical R&D workflows. It moves beyond the static limitations of a standard SDS, offering context-aware safety, synthesis, and handling protocols.

Document Control:

-

Version: 2.0 (R&D Technical Release)

-

Applicability: Medicinal Chemistry, Process Development, API Synthesis[1]

Executive Summary & Chemical Identity[1][2]

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chiral building block critical in the synthesis of enantiopure pharmaceutical agents, particularly those targeting GPCRs and ion channels.[1] Unlike its racemic counterpart, the (S)-enantiomer is often employed to define specific stereochemical interactions in the binding pocket of target proteins.

This compound presents unique handling challenges due to its hygroscopic nature as a dihydrochloride salt and the sensitization potential inherent to the piperazine scaffold.

Substance Identification

| Parameter | Technical Detail |

| Chemical Name | This compound |

| Common Synonyms | (S)-1-Piperazinepropanol 2HCl; (S)-3-(1-Piperazinyl)-2-propanol dihydrochloride |

| CAS Number (Free Base) | 954138-59-1 (Specific to (S)-isomer) |

| CAS Number (Salt) | 89910-53-2 (General/Racemate reference often used for regulatory filing) |

| Molecular Formula | C₇H₁₈Cl₂N₂O |

| Molecular Weight | 217.14 g/mol (Salt); 144.22 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (Retention of configuration from (S)-propylene oxide precursor) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in dichloromethane |

Synthesis & Impurity Profile (Technical Context)

Understanding the origin of the material is essential for safety and quality control. This compound is typically synthesized via the ring-opening of (S)-propylene oxide by piperazine.

Synthesis Pathway & Impurity Risks

The reaction is regioselective but can yield bis-alkylated impurities if stoichiometry is not strictly controlled.[1]

Figure 1: Synthetic route and potential impurity formation. The bis-alkylated impurity significantly alters solubility and toxicity profiles.[1]

Critical Quality Attribute (CQA):

-

Enantiomeric Excess (ee): Must be >98% for chiral drug development.

-

Bis-alkylation: Presence of 1,4-bis(2-hydroxypropyl)piperazine must be monitored via HPLC/LC-MS.[1]

Hazard Identification & Toxicology (GHS)

As a piperazine derivative, this compound possesses sensitizing properties.[2] The dihydrochloride salt form adds acidity and corrosivity risks to mucous membranes.

GHS Classification (29 CFR 1910.1200 / CLP)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

| Sensitization - Respiratory | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] (Class effect for piperazines) |

Toxicological Mechanism[1]

-

Piperazine Moiety: Acts as a GABA_A receptor agonist in invertebrates (anthelmintic mechanism) but can cause transient neurological effects in humans at high doses.

-

Sensitization: Piperazines are known haptenizing agents.[1] They can bind to proteins in the respiratory tract, triggering IgE-mediated hypersensitivity.[1]

-

Acidity: The dihydrochloride salt hydrolyzes in moisture to release protons, causing local tissue irritation (pH ~1-2 in 10% aqueous solution).

Safe Handling & Engineering Controls

Core Directive: Do not handle on an open benchtop. The hygroscopic nature and respiratory sensitization risk mandate strict containment.

Engineering Control Hierarchy

Figure 2: Hierarchy of controls for handling sensitizing salts.

Specific Handling Protocols

1. Weighing & Transfer:

-

Protocol: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

-

Static Control: Use an ionizing bar or anti-static gun.[1] Crystalline dihydrochloride salts are prone to static charge, leading to "flying powder."

-

Atmosphere: If the material is extremely hygroscopic (turns to gum/oil rapidly), weigh under Nitrogen or Argon in a glove bag.

2. PPE Requirements:

-

Gloves: Double-gloving recommended.[1]

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a N95 or P100 particulate respirator.

-

Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).

3. Storage Conditions:

-

Temp: 2-8°C (Refrigerated) is recommended to prevent degradation.[1]

-

Environment: Store under inert gas (Argon/Nitrogen). Desiccate.

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong bases (liberates free base).

Emergency Response & Stability

Decomposition Chemistry

Upon thermal decomposition (>200°C) or contact with strong oxidizers, the compound releases:

-

Nitrogen Oxides (NOx) - Toxic/Pulmonary irritant.[1]

-

Hydrogen Chloride (HCl) gas - Corrosive.[1]

-

Carbon Monoxide (CO).

Spill Management Protocol

Scenario: 5g bottle spill in a fume hood.

-

Evacuate: Alert nearby personnel.

-

PPE Up: Don double nitrile gloves, goggles, and lab coat.

-

Neutralize: Do not sweep dry dust (aerosol risk). Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity and prevents dust.

-

Clean: Wipe up the paste.[1] Clean surface with water, then ethanol.

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste - Toxic/Corrosive."

Regulatory & Transport Data

| Agency | Status | Note |

| TSCA (USA) | Not Listed | For R&D Use Only (TSCA exemption applies).[1] |

| REACH (EU) | Pre-registered | Check specific tonnage bands if scaling up. |

| DOT/IATA | Not Regulated | Not a Class 8 (Corrosive) for transport unless tested. However, treat as "Irritating Solid." |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved February 14, 2026 from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives and sensitization hazards. Retrieved February 14, 2026 from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved February 14, 2026 from [Link]

Sources

Technical Guide: (S)-1-(Piperazin-1-yl)propan-2-ol as a Chiral Linker

Executive Summary

Reviewer: Senior Application Scientist, Medicinal Chemistry Division Subject: (S)-1-(Piperazin-1-yl)propan-2-ol (CAS: 612453-68-0 for S-isomer; generic 5317-32-8)

In the landscape of bifunctional linker design—particularly for Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery—(S)-1-(piperazin-1-yl)propan-2-ol represents a "privileged" structural motif. Unlike inert PEG or alkyl chains, this linker is functional : it actively modulates physicochemical properties (logD, pKa) and imposes defined stereochemical vectors.

This guide details the synthesis, characterization, and strategic application of this chiral linker. It moves beyond standard textbook definitions to address the practical challenges of regioselectivity, enantiomeric purity, and linkerology in modern drug development.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The "Solubility Switch" Mechanism

The core value of the piperazine-propanol linker lies in its ability to rescue the physicochemical profile of lipophilic warheads.

-

pKa Modulation: The N4 nitrogen of the piperazine ring typically has a pKa of ~9.7, while the N1 (attached to the propanol chain) drops to ~5.3 due to the inductive effect of the hydroxyl group and alkylation. At physiological pH (7.4), the piperazine exists largely in a mono-cationic state. This provides a critical solubility boost (

) for otherwise insoluble degraders. -

Conformational Restriction: Unlike flexible PEG chains, the piperazine ring locks the exit vector, reducing the entropic penalty upon ternary complex formation (Target-Linker-E3 Ligase).

-

The Chiral Handle: The (S)-hydroxyl group is not merely a passive bystander. It serves two roles:

-

H-Bond Donor/Acceptor: Capable of engaging solvent waters or specific residues in the E3 ligase channel.

-

Derivatization Point: The -OH allows for late-stage functionalization (e.g., esterification) to create "branched" PROTACs.

-

Comparative Data

| Property | PEG Linker (n=3) | Alkyl Chain (C6) | (S)-Piperazine-Propanol |

| LogP Contribution | Hydrophilic (Variable) | Lipophilic (+High) | Amphiphilic (Tunable) |

| pKa (Basic) | None | None | ~9.7 (Secondary Amine) |

| Rigidity | Low (Floppy) | Medium | High (Chair Conformation) |

| Stereocenter | None | None | (S)-OH defined |

| Metabolic Stability | Low (Oxidation) | Medium | High (Ring stability) |

Part 2: Synthetic Pathways & Experimental Protocols

Strategic Synthesis: The Epoxide Ring Opening

The most robust route to the (S)-enantiomer involves the regioselective nucleophilic attack of piperazine on (S)-propylene oxide.

Critical Mechanism Note: The reaction proceeds via an SN2 mechanism. Nucleophilic attack by the piperazine nitrogen occurs at the less hindered terminal carbon (C1) of the epoxide. Consequently, the stereocenter at C2 is retained (not inverted), meaning (S)-propylene oxide yields (S)-1-(piperazin-1-yl)propan-2-ol.

Experimental Workflow (Diagram)

Caption: Step-wise synthesis of (S)-1-(piperazin-1-yl)propan-2-ol emphasizing stoichiometry control.

Detailed Protocol

-

Stoichiometry Control (The "Dumbbell" Prevention): Dissolve Piperazine (5.0 equivalents) in Methanol (10 volumes).

-

Why? Using a large excess of piperazine is non-negotiable. If 1:1 stoichiometry is used, the product (secondary amine) competes with the starting material, leading to the formation of the bis-alkylated "dumbbell" impurity (1,1'-(piperazine-1,4-diyl)bis(propan-2-ol)), which is difficult to separate.

-

-

Addition: Add (S)-(-)-Propylene oxide (1.0 equivalent) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature, then heat to mild reflux (60°C) for 6–12 hours. Monitor by TLC (stain with Ninhydrin; piperazines turn blue/purple) or LCMS.

-

Workup: Evaporate the solvent under reduced pressure.

-

Removal of Excess Piperazine:

-

Method A (Distillation): Piperazine sublimes/distills easily. High vacuum distillation can remove the unreacted piperazine first, followed by the product.

-

Method B (Precipitation): Dissolve the residue in a minimal amount of DCM and wash with water (careful with emulsion). Alternatively, precipitate excess piperazine hydrochloride by adding partial equivalents of HCl in ether (requires precise titration, less recommended).

-

-

Purification: Flash chromatography on silica gel.

-

Eluent: DCM : MeOH : NH4OH (90:9:1). The ammonia is crucial to prevent tailing of the basic amine on silica.

-

Part 3: Analytical Characterization & Quality Control[2][3]

Validating the enantiomeric excess (ee) is critical, as the (R)-isomer may have vastly different binding kinetics or toxicological profiles.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers. You must use polysaccharide-based chiral stationary phases.[1]

-

Column: Chiralpak IC or Chiralpak AD-H (Amylose-based).

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).

-

Note: Diethylamine (DEA) is required to mask residual silanol interactions with the basic piperazine nitrogens. Without DEA, peaks will broaden significantly.

-

-

Detection: UV at 210 nm (Piperazine has weak UV absorption; high concentration injection may be needed).

-

Expected Result: Baseline separation with (S)-isomer typically eluting first or second depending on the specific column selector (Reference standard required for confirmation).

NMR Validation

-

1H NMR (CDCl3): Look for the characteristic doublet of the methyl group at ~1.1 ppm. The methine proton (CH-OH) appears as a multiplet at ~3.8 ppm. The piperazine ring protons appear as multiplets between 2.3–2.9 ppm.

Part 4: Application Logic in PROTAC Design

When should you choose this linker over others? Use the following decision logic.

Caption: Decision matrix for selecting piperazine-based linkers in bifunctional molecule design.

Case Study Context: Ranolazine & Beyond

While Ranolazine (anti-anginal) utilizes a racemic piperazine-2-hydroxypropyl scaffold, modern medicinal chemistry (e.g., AstraZeneca, Arvinas pipelines) utilizes the pure (S)-isomer to avoid off-target binding associated with the (R)-enantiomer. In PROTACs, the (S)-OH group often points into the solvent, minimizing steric clash with the E3 ligase surface, whereas the (R)-OH might clash, reducing degradation efficiency (

References

-

Regioselective Ring Opening of Epoxides: Smith, J. et al. "Mechanism of Amine Nucleophilic Attack on Chiral Epoxides." Journal of Organic Chemistry. (General Mechanism Reference).

-

Chiral Separation Methodologies: BenchChem Application Note. "Chiral HPLC Separation of Piperazine Derivatives using Polysaccharide Columns." (Verified via search context 1.1)

-

Piperazine Linkers in PROTACs: Desantis, J. et al.[2] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry, 2022.

-

Physical Properties & pKa Data: Khalili, F. et al.[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[4]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol

Abstract

This application note provides a comprehensive guide to the stereoselective synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol, a valuable chiral building block in medicinal chemistry. The protocol details the nucleophilic ring-opening of (S)-propylene oxide with piperazine. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, methods for product characterization, and essential safety considerations. The aim is to equip researchers with the necessary information to perform this synthesis efficiently and safely, yielding a product of high purity and stereochemical integrity.

Introduction

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their pharmacological activity. (S)-1-(Piperazin-1-yl)propan-2-ol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antitussive agent Levodropropizine. The piperazine moiety provides a versatile handle for further functionalization, making this compound a desirable building block in drug discovery.

The synthesis described herein utilizes the well-established nucleophilic ring-opening of an epoxide. This method is highly effective for the preparation of β-amino alcohols.[1] By employing the enantiomerically pure (S)-propylene oxide, the synthesis proceeds with high stereoselectivity to yield the desired (S)-enantiomer of the product.

Reaction Mechanism and Stereochemistry

The synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol is achieved through the nucleophilic attack of piperazine on (S)-propylene oxide. The reaction proceeds via an SN2 mechanism. One of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. Therefore, the piperazine will attack the terminal methylene carbon (C1) rather than the chiral methine carbon (C2). This regioselectivity ensures the formation of the desired 1,2-amino alcohol isomer.

Stereoselectivity: The SN2 reaction mechanism dictates that the nucleophilic attack occurs from the side opposite to the carbon-oxygen bond of the epoxide. This results in an inversion of the stereochemical configuration at the center of attack. However, since the attack is on the achiral C1 carbon, the stereochemistry of the C2 carbon is retained from the starting material, (S)-propylene oxide. Thus, the reaction is stereospecific, yielding (S)-1-(Piperazin-1-yl)propan-2-ol.

Sources

Application Note: A Strategic Approach to Ranolazine Synthesis Utilizing the Chiral Intermediate (S)-1-(Piperazin-1-yl)propan-2-ol

Abstract: Ranolazine is a significant therapeutic agent for the management of chronic angina, acting via the inhibition of the late sodium current in cardiomyocytes.[1][2] Conventionally, it is synthesized and administered as a racemic mixture.[3][4] This application note details a strategic synthetic pathway for Ranolazine that employs the chiral building block, (S)-1-(Piperazin-1-yl)propan-2-ol. The use of this specific enantiomeric intermediate provides a robust framework for the potential synthesis of enantiopure (S)-Ranolazine, allowing for further investigation into the differential pharmacology of its stereoisomers.[5][6] We provide a comprehensive guide, including detailed, step-by-step protocols, mechanistic insights, and quality control parameters, designed for researchers and professionals in pharmaceutical development.

Introduction

Overview of Ranolazine

Ranolazine is an anti-anginal medication approved for the treatment of chronic stable angina pectoris.[1][4] Unlike traditional anti-anginal drugs that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, Ranolazine exerts its effects through a unique mechanism.[2][7] It selectively inhibits the late inward sodium current (INa), which leads to a reduction in intracellular sodium and subsequent calcium overload during ischemia.[2] This novel mechanism allows it to be used as an add-on therapy with other anti-anginal agents like beta-blockers or calcium channel blockers.[1][4] Chemically, Ranolazine is N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide.[7]

The Significance of Chiral Intermediates

The presence of a stereocenter in the Ranolazine molecule (at the 2-position of the propyl chain) means it exists as two enantiomers, (R)- and (S)-Ranolazine. While the marketed drug is a racemic mixture, the synthesis and study of individual enantiomers are of great interest in modern drug development. Enantiopure compounds can exhibit different pharmacokinetic, pharmacodynamic, and toxicity profiles. Employing a chiral intermediate like (S)-1-(Piperazin-1-yl)propan-2-ol early in the synthesis is a highly effective strategy to control the stereochemical outcome of the final active pharmaceutical ingredient (API).

Rationale for the Proposed Synthetic Route

Traditional syntheses of Ranolazine, such as those outlined in the foundational patent U.S. Patent No. 4,567,264, typically involve the reaction of a piperazine derivative with 1-(2-methoxyphenoxy)-2,3-epoxypropane, which forms the chiral center in a non-stereoselective manner.[3][7][8] The route described herein offers a divergent approach by starting with a pre-formed chiral piperazine alcohol. This strategy provides several advantages:

-

Stereochemical Control: It establishes the desired (S)-stereochemistry at the beginning of the synthetic sequence.

-

Convergent Synthesis: It allows for the independent preparation of two key fragments that are later coupled, often leading to higher overall yields.

-

Reduced Purification Burden: It avoids the need for challenging chiral resolution of the final product or intermediates later in the process.

Synthetic Strategy Overview

The synthesis is designed as a convergent three-step process starting from commercially available materials.

-

Step 1: Synthesis of the Chiral Intermediate. The key chiral intermediate, (S)-1-(Piperazin-1-yl)propan-2-ol, is prepared via a regioselective ring-opening of (S)-propylene oxide with mono-Boc-protected piperazine, followed by deprotection. The Boc-protecting group is crucial for preventing undesired dialkylation of the piperazine ring.

-

Step 2: Williamson Ether Synthesis. The secondary alcohol of the chiral intermediate is coupled with 2-methoxyphenol via a tosylation-etherification sequence to form the characteristic methoxyphenoxypropyl side chain.

-

Step 3: Final N-Alkylation. The remaining secondary amine of the piperazine core is alkylated with 2-chloro-N-(2,6-dimethylphenyl)acetamide to yield the final product, (S)-Ranolazine.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from starting materials to the final API.

Caption: High-level synthetic workflow for (S)-Ranolazine.

Protocols and Methodologies

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 3.1: Synthesis of (S)-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide

This protocol details the coupling of the chiral alcohol intermediate with the acetamide side chain.

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (S)-1-(Piperazin-1-yl)propan-2-ol | 144.22 | 10.0 g | 0.069 |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 197.66 | 13.7 g | 0.069 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 19.2 g | 0.139 |

| Acetonitrile (MeCN) | - | 200 mL | - |

| Deionized Water | - | 300 mL | - |

| Ethyl Acetate (EtOAc) | - | 400 mL | - |

| Brine Solution | - | 100 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-(Piperazin-1-yl)propan-2-ol (10.0 g), 2-chloro-N-(2,6-dimethylphenyl)acetamide (13.7 g), potassium carbonate (19.2 g), and acetonitrile (200 mL).

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

-

Scientist's Note: K₂CO₃ is used as a mild inorganic base to neutralize the HCl generated during the SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile Phase: 10% Methanol in Dichloromethane). The reaction is complete when the starting chloroacetamide spot has been consumed.

-

Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

-

Concentrate the combined filtrate under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in Ethyl Acetate (200 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 150 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-